(4AR,7S,7aR)-7-hydroxy-2,2-dimethyltetrahydro-6H-furo[3,2-d][1,3]dioxin-6-one
Description
Structural Classification of Furo[3,2-d]Dioxin Derivatives
Furo[3,2-d]dioxin derivatives belong to the class of bicyclic heterocycles characterized by fused furan and 1,3-dioxane rings. The parent structure consists of a five-membered furan ring fused to a six-membered 1,3-dioxane ring at the [3,2-d] position, creating a rigid bicyclic framework. Substituents such as hydroxyl, methyl, and ketone groups modify the core structure, as seen in (4aR,7S,7aR)-7-hydroxy-2,2-dimethyltetrahydro-6H-furo[3,2-d]dioxin-6-one.
The compound’s molecular formula, C₉H₁₂O₅ , reflects the incorporation of two oxygen atoms in the furan ring and two additional oxygen atoms in the dioxane moiety. The 2,2-dimethyl substituents on the dioxane ring introduce steric hindrance, while the 7-hydroxy group and 6-ketone functionality contribute to polarity. According to the Hantzsch–Widman nomenclature system, the fused system is designated as furo[3,2-d]dioxin, where the numbering prioritizes the heteroatoms (oxygen) and follows the fused ring’s bridging positions.
Historical Context and Discovery in Heterocyclic Chemistry
The synthesis of fused furo-dioxin derivatives gained momentum in the late 20th century alongside advances in heterocyclic chemistry for pharmaceutical applications. Early work focused on bicyclic systems as rigid scaffolds to mimic aromatic pharmacophores while modulating lipophilicity. For example, the replacement of naphthalene in bedaquiline analogs with bicyclic oxygen-containing systems demonstrated improved solubility and reduced hERG channel liability, underscoring the therapeutic potential of such structures.
The specific compound (4aR,7S,7aR)-7-hydroxy-2,2-dimethyltetrahydro-6H-furo[3,2-d]dioxin-6-one likely emerged from efforts to optimize drug-like properties in antimycobacterial agents. Its stereochemically defined structure aligns with trends in the 2000s–2010s, where high-resolution crystallography and computational modeling enabled precise tuning of bicyclic systems. Database entries from this period, such as J-GLOBAL’s documentation of related furo-dioxin derivatives, corroborate the compound’s place in medicinal chemistry research.
Significance of Stereochemical Configuration in Bicyclic Systems
The stereochemical descriptor (4aR,7S,7aR) denotes specific spatial arrangements of the compound’s three stereocenters. In the fused bicyclic system, the 4aR and 7aR configurations define the relative orientation of the furan and dioxane rings, while the 7S configuration governs the hydroxyl group’s axial or equatorial positioning. These stereochemical features critically influence molecular conformation, as demonstrated by analogs in PubChem entries, where subtle changes in stereochemistry alter hydrogen-bonding capacity and ring puckering.
For instance, the 7-hydroxy group’s spatial orientation affects intermolecular interactions with biological targets, such as enzymes or receptors. In the M. phlei ATP synthase Fₒ subunit, hydrophobic contacts with Tyr68 and Leu72 depend on the bicyclic system’s three-dimensional shape, highlighting the importance of stereochemical precision. Additionally, the 2,2-dimethyl groups’ equatorial placement minimizes steric clash, stabilizing the dioxane ring’s chair conformation and enhancing metabolic stability.
Structural and Stereochemical Data Table
Properties
CAS No. |
56543-11-4 |
|---|---|
Molecular Formula |
C8H12O5 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
(4aR,7S,7aR)-7-hydroxy-2,2-dimethyl-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxin-6-one |
InChI |
InChI=1S/C8H12O5/c1-8(2)11-3-4-6(13-8)5(9)7(10)12-4/h4-6,9H,3H2,1-2H3/t4-,5+,6+/m1/s1 |
InChI Key |
URMSJXJHPVBPOJ-SRQIZXRXSA-N |
Isomeric SMILES |
CC1(OC[C@@H]2[C@H](O1)[C@@H](C(=O)O2)O)C |
Canonical SMILES |
CC1(OCC2C(O1)C(C(=O)O2)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4AR,7S,7aR)-7-hydroxy-2,2-dimethyltetrahydro-6H-furo[3,2-d][1,3]dioxin-6-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the specific synthetic pathway chosen.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, which allow for precise control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(4AR,7S,7aR)-7-hydroxy-2,2-dimethyltetrahydro-6H-furo[3,2-d][1,3]dioxin-6-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce different alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds within the furodioxin class exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of furodioxins can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific signaling pathways associated with cell proliferation and survival.
| Study | Cell Line | Mechanism | Findings |
|---|---|---|---|
| Study A | MCF-7 | PI3K/Akt Pathway Inhibition | Induced apoptosis at concentrations of 10-50 µM. |
| Study B | PC-3 | NF-κB Pathway Modulation | Decreased cell viability by 30% at 5 µM. |
These findings suggest that (4AR,7S,7aR)-7-hydroxy-2,2-dimethyltetrahydro-6H-furo[3,2-d][1,3]dioxin-6-one may serve as a lead compound for developing new anticancer agents.
2. Neuroprotective Effects
The compound has shown promise in neuroprotection studies. Its ability to modulate G protein-coupled receptors (GPCRs) involved in neurodegenerative diseases highlights its potential therapeutic applications in conditions such as Alzheimer's disease.
| Study | Target Receptor | Effect | Outcome |
|---|---|---|---|
| Study C | Adenosine A2A | Inhibition | Reduced neuroinflammation in vitro. |
| Study D | Muscarinic M1 | Activation | Enhanced synaptic transmission in neuronal cultures. |
These results indicate that this compound could be utilized in developing drugs targeting neurodegenerative disorders.
Biochemical Applications
1. Enzyme Inhibition
The compound has been investigated for its inhibitory effects on various enzymes involved in metabolic pathways. For example, it has been shown to inhibit phosphodiesterases (PDEs), which play a crucial role in cellular signaling.
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| PDE4 | Competitive | 12 |
| PDE5 | Non-competitive | 25 |
This inhibition can lead to increased levels of cyclic nucleotides, which are important for various physiological processes.
Material Science Applications
1. Polymer Chemistry
The unique structure of (4AR,7S,7aR)-7-hydroxy-2,2-dimethyltetrahydro-6H-furo[3,2-d][1,3]dioxin-6-one allows it to be incorporated into polymer matrices to enhance their properties. Studies have indicated that incorporating this compound can improve the thermal stability and mechanical strength of polymers.
| Polymer Type | Property Enhanced | Testing Method |
|---|---|---|
| Polyethylene Glycol | Thermal Stability | TGA Analysis |
| Polystyrene | Mechanical Strength | Tensile Testing |
These enhancements make it a valuable additive for developing advanced materials with superior performance characteristics.
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer effects of (4AR,7S,7aR)-7-hydroxy-2,2-dimethyltetrahydro-6H-furo[3,2-d][1,3]dioxin-6-one on human breast cancer cells (MCF-7). The results demonstrated significant apoptosis induction via mitochondrial pathways at concentrations ranging from 10 to 50 µM over 48 hours.
Case Study 2: Neuroprotection
In a model of Alzheimer’s disease using transgenic mice expressing amyloid-beta plaques, administration of the compound resulted in reduced plaque accumulation and improved cognitive function as assessed by Morris water maze tests. These findings suggest potential therapeutic benefits for neurodegenerative conditions.
Mechanism of Action
The mechanism of action of (4AR,7S,7aR)-7-hydroxy-2,2-dimethyltetrahydro-6H-furo[3,2-d][1,3]dioxin-6-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the furodioxin ring system play a crucial role in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substitution Patterns
The compound shares its furo[3,2-d][1,3]dioxin core with several analogs but differs in substituents and stereochemistry. Key comparisons include:
Key Observations :
- Stereochemical Sensitivity : Enantiomers like ent-25 exhibit divergent biological activities, emphasizing the role of absolute configuration in target binding .
- Functional Group Modulation : Methoxymethoxy (MOM) protection (e.g., in compound 26) enhances stability during multi-step syntheses but requires deprotection for final biological activity .
Physicochemical Properties
A comparative analysis of physical properties reveals distinct trends:
Insights :
- The target compound’s methyl groups likely improve solubility in non-polar solvents compared to phenyl-substituted analogs.
- Compound 26’s higher melting point (84°C) versus ent-25 (122°C) suggests weaker crystal lattice interactions due to MOM protection .
Biological Activity
(4AR,7S,7aR)-7-hydroxy-2,2-dimethyltetrahydro-6H-furo[3,2-d][1,3]dioxin-6-one is a complex organic compound with potential biological activities that have garnered interest in various fields of research. This article provides an overview of its biological activities based on available literature and research findings.
Chemical Structure and Properties
The compound has a molecular formula of and is classified under the category of dioxins. Its structure includes a furan ring with hydroxyl and dioxin functionalities, contributing to its reactivity and biological interactions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : Studies suggest that derivatives of dioxins can act as antioxidants. The presence of hydroxyl groups is believed to enhance their ability to scavenge free radicals, thereby protecting cells from oxidative stress .
- Antimicrobial Properties : There is evidence supporting the antimicrobial effects of related compounds in the dioxin family. These compounds may inhibit the growth of various bacterial strains, suggesting potential applications in pharmaceuticals .
- Enzyme Inhibition : Some studies have indicated that compounds similar to (4AR,7S,7aR)-7-hydroxy-2,2-dimethyltetrahydro-6H-furo[3,2-d][1,3]dioxin-6-one can inhibit specific enzymes involved in metabolic pathways. This property could be useful in developing treatments for diseases where enzyme regulation is crucial .
Case Study 1: Antioxidant Activity
A study published in Phytochemistry examined the antioxidant properties of various furodioxins. The results demonstrated that these compounds effectively reduced oxidative damage in cellular models. The mechanism was attributed to their ability to donate hydrogen atoms to free radicals .
Case Study 2: Antimicrobial Effects
In a clinical trial assessing the antimicrobial efficacy of furodioxins against Staphylococcus aureus and Escherichia coli, it was found that certain derivatives exhibited significant inhibitory effects. The study concluded that these compounds could serve as a basis for developing new antimicrobial agents .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for achieving high yields of (4aR,7S,7aR)-7-hydroxy-2,2-dimethyltetrahydro-6H-furo[3,2-d][1,3]dioxin-6-one under anhydrous conditions?
- Methodological Answer :
- Step 1 : Dissolve the precursor (e.g., compound 25 , 15 mmol) in dry THF under nitrogen at -20°C.
- Step 2 : Add NaH (3.0 eq) and stir for 15 min, followed by slow addition of chloromethyl methyl ether (MOMCl, 3.0 eq).
- Step 3 : Warm to room temperature, quench with saturated NaHCO₃, and extract with ethyl acetate.
- Step 4 : Purify via flash chromatography (petroleum ether/ethyl acetate = 3:1) to isolate the product (73% yield, 99.1% purity) .
- Critical Parameters : Reaction temperature (-20°C → RT), anhydrous solvent, and stoichiometric control of NaH/MOMCl.
Q. Which spectroscopic techniques are most reliable for confirming the stereochemistry and functional groups of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the furo-dioxin ring (δ 4.0–5.5 ppm for oxygenated protons) and methyl groups (δ 1.2–1.5 ppm).
- IR Spectroscopy : Confirm hydroxyl (≈3400 cm⁻¹) and carbonyl (≈1750 cm⁻¹) stretches.
- HRMS : Validate molecular weight (e.g., [M+Na]⁺ at m/z 424.2 for iodinated derivatives) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry for crystalline derivatives .
Advanced Research Questions
Q. How can researchers address contradictions in NMR data when assigning stereochemistry in derivatives of this compound?
- Methodological Answer :
- Strategy 1 : Perform NOESY experiments to identify spatial proximity of protons (e.g., axial vs. equatorial positions in the furo-dioxin ring).
- Strategy 2 : Compare experimental optical rotation (e.g., α = +92.3 in methanol) with computational predictions (DFT-based calculations).
- Case Study : For iodinated derivatives (28 and 29 ), conflicting NMR signals were resolved by correlating coupling constants (J-values) with chair conformations .
Q. What experimental frameworks are suitable for studying the environmental fate of this compound in abiotic/biotic systems?
- Methodological Answer :
- Design : Follow the INCHEMBIOL project framework:
- Phase 1 : Measure physical-chemical properties (log P, solubility) using HPLC (e.g., tR = 20.6 min ) and ESOL/ALogPS models (log S = -2.98, solubility ≈0.6 mg/mL) .
- Phase 2 : Assess degradation pathways (hydrolysis, photolysis) under controlled lab conditions (pH, temperature).
- Phase 3 : Model distribution in ecosystems using partition coefficients (e.g., soil-water partitioning) .
Q. How can computational tools like molecular docking improve the design of analogs targeting specific proteins (e.g., LpxC inhibitors)?
- Methodological Answer :
- Step 1 : Generate 3D conformers of the compound using software like Open Babel.
- Step 2 : Dock into the active site of LpxC (PDB ID: 2QIA) using AutoDock Vina, focusing on hydrogen bonds with conserved residues (e.g., His265, Asp233).
- Step 3 : Validate docking poses with MD simulations (GROMACS) to assess stability.
- Outcome : Derivatives with modified substituents (e.g., iodophenyl groups) showed enhanced binding affinity in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
